molecular formula C16H16N2O3S B7707585 3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B7707585
M. Wt: 316.4 g/mol
InChI Key: CNLNVKCXPPBBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, also known as DETO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been studied extensively for its various applications in scientific research, including its synthesis method, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may act as a DNA intercalator, inhibiting DNA synthesis and leading to cell death. Additionally, this compound may induce apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in cellular metabolism, leading to alterations in energy production and cell death. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair, indicating its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments, including its high purity, low toxicity, and ease of synthesis. However, this compound also has limitations, including its limited solubility in water and its potential for photodegradation, which may affect its stability and efficacy in experiments.

Future Directions

There are several future directions for the study of 3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, including its potential use in combination therapy with other anticancer agents, its use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, and the development of novel derivatives with improved efficacy and stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various scientific research fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied, and future directions for research include its use in combination therapy, treatment of other diseases, and development of novel derivatives.

Synthesis Methods

The synthesis of 3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves the reaction of 3,4-diethoxybenzohydrazide with thiophene-2-carboxylic acid followed by cyclization using phosphorous oxychloride. This method yields a high purity product that can be used for further scientific research.

Scientific Research Applications

3-(3,4-diethoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications, including its antitumor, anti-inflammatory, and antimicrobial properties. Studies have shown that this compound exhibits potent cytotoxic effects against a range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory and antimicrobial properties, indicating its potential use in the treatment of inflammatory and infectious diseases.

Properties

IUPAC Name

3-(3,4-diethoxyphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-19-12-8-7-11(10-13(12)20-4-2)15-17-16(21-18-15)14-6-5-9-22-14/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLNVKCXPPBBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CS3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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